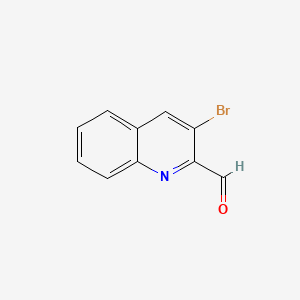

3-Bromoquinoline-2-carbaldehyde

Übersicht

Beschreibung

3-Bromoquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring. The presence of a bromine atom at the third position and an aldehyde group at the second position of the quinoline ring makes this compound a unique and valuable compound in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 3-bromoaniline is reacted with formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another method includes the oxidation of 3-bromoquinoline-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, MnO2

Reduction: NaBH4, LiAlH4

Substitution: NaOCH3, KOtBu

Major Products Formed:

Oxidation: 3-Bromoquinoline-2-carboxylic acid

Reduction: 3-Bromoquinoline-2-methanol

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Bromoquinoline-2-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromoquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary based on the specific derivative or application being studied .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroquinoline-3-carbaldehyde

- 2-Methylquinoline-3-carbaldehyde

- 2-Nitroquinoline-3-carbaldehyde

Comparison: 3-Bromoquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. For instance, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets . Additionally, the electronic effects of the bromine atom can alter the compound’s chemical reactivity, making it a valuable intermediate in various synthetic applications .

Biologische Aktivität

3-Bromoquinoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound, with the molecular formula CHBrNO, features a bromine atom that enhances its reactivity and biological activity. The bromine substitution can influence the compound's interactions with biological targets, making it a valuable precursor for synthesizing various biologically active molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives of quinoline compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 5 |

| This compound | E. coli | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions, enhancing binding affinity to biological targets compared to similar compounds without halogens.

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- A study by Jones et al. (2015) demonstrated the synthesis of novel quinoline derivatives from this compound, which showed improved antimalarial activity against Plasmodium falciparum.

- Another investigation revealed that modifications of this compound led to derivatives with enhanced cytotoxicity against resistant cancer cell lines, suggesting a pathway for developing new anticancer agents.

Eigenschaften

IUPAC Name |

3-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFNHALOBWCFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723222 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-24-5 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.